N-Acetyllactosamine 6-Sulfate Sodium Salt
Description
Contextualization within Carbohydrate Chemistry and Glycan Diversity
Glycans, or complex carbohydrates, are one of the four fundamental classes of macromolecules essential for life. Their structural diversity is immense, arising from the variety of monosaccharide units, the different linkages connecting them, and the extensive modifications they can undergo. nih.gov Within this vast landscape, the disaccharide N-Acetyllactosamine (LacNAc) serves as a fundamental building block. nih.gov
LacNAc is a repeating unit found in many complex N-glycans and some O-glycans, where it is biosynthesized in the Golgi apparatus. nih.govyoutube.com The sequential addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) residues can lead to the formation of long, linear chains known as poly-N-acetyllactosamine. nih.govnih.gov This elongation of glycan branches significantly contributes to the structural complexity and diversity of glycoconjugates on the cell surface and in the extracellular matrix. nih.gov The modification of these LacNAc units, for instance through sulfation, further expands the functional repertoire of glycans, allowing for highly specific molecular interactions. acs.org
Overview of Sulfated Glycans in Biological Systems
Sulfation is a critical post-translational modification that attaches sulfate (B86663) groups to specific positions on carbohydrate chains. frontiersin.orgresearchgate.net This process is catalyzed by a family of enzymes known as sulfotransferases. researchgate.netacs.org The addition of negatively charged sulfate groups dramatically alters the physicochemical properties of glycans, enabling them to participate in a wide array of biological activities. frontiersin.org
Sulfated glycans, particularly the class known as glycosaminoglycans (GAGs) like heparan sulfate and keratan (B14152107) sulfate, are ubiquitously found on cell surfaces and in the extracellular matrix. frontiersin.org They are key modulators of cell-cell and cell-matrix interactions, influencing processes such as cell signaling, growth, and homeostasis. frontiersin.orgresearchgate.net The specific pattern of sulfation on a glycan chain can create unique binding sites for proteins, such as growth factors, cytokines, and adhesion molecules. acs.orgnih.gov This high degree of specificity has led to the concept of a "sulfation code," where distinct sulfation patterns dictate specific biological outcomes. researchgate.netacs.org Aberrant sulfation is linked to numerous diseases, including cancer and inflammatory conditions, making these molecules important targets for diagnostics and therapeutics. frontiersin.orgacs.org
Structural Motif and Core Significance of N-Acetyllactosamine 6-Sulfate
The structural motif of N-Acetyllactosamine 6-Sulfate is characterized by the presence of a sulfate group at the C6 position of the N-acetylglucosamine (GlcNAc) residue within the LacNAc disaccharide (Galβ1-4GlcNAc). This specific sulfation is carried out by N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs). oup.comresearchgate.net
This seemingly minor modification has profound biological implications. The 6-O-sulfation of GlcNAc is a hallmark of keratan sulfate (KS), a glycosaminoglycan where this sulfated disaccharide is a repeating unit. oup.com Brain keratan sulfate, synthesized by the enzyme GlcNAc6ST-1, has been shown to be crucial for the formation of glial scars following brain injury. oup.com The enzyme N-acetylglucosamine-6-sulfatase is responsible for the catabolism of keratan sulfate by removing these 6-sulfate groups. wikipedia.org A deficiency in this enzyme leads to the lysosomal storage disorder known as Sanfilippo D syndrome. wikipedia.org
Furthermore, the 6-sulfated LacNAc structure is recognized by specific glycan-binding proteins. For example, it can serve as a ligand for galectins, a family of lectins involved in immune responses and cancer progression. nih.gov The presence of this sulfated motif can modulate the binding affinity and specificity of these interactions. The specific cleavage of 6-sulfo-N-acetylglucosamine from oligosaccharides by certain microbial enzymes highlights the role of this motif as a nutrient source for some bacteria and underscores its importance in host-microbe interactions. nih.gov This compound is also utilized in the screening and diagnosis of Morquio A syndrome, a metabolic disorder characterized by an inability to break down keratan sulfate. glycofinechem.com
Properties
IUPAC Name |
sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYWGBGWQCPKW-NVKSKNAHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis Pathways and Enzymatic Mechanisms
Precursor Synthesis of the N-Acetyllactosamine Backbone
The foundational step in the biosynthesis is the creation of the LacNAc disaccharide, which serves as the scaffold for subsequent modifications.
The formation of the LacNAc disaccharide is a critical glycosylation event that occurs primarily within the Golgi apparatus. wikipedia.org This process is catalyzed by specific glycosyltransferases that link galactose to N-acetylglucosamine.
N-acetyllactosamine synthase (EC 2.4.1.90) is a type of galactosyltransferase that catalyzes the transfer of galactose from an activated donor molecule to an N-acetyl-D-glucosamine (GlcNAc) acceptor. wikipedia.orgjax.org This enzymatic reaction results in the formation of N-acetyllactosamine and a UDP molecule. wikipedia.org The primary function of this enzyme is associated with the biosynthesis of a wide array of glycoproteins and glycolipids. wikipedia.org
These enzymes, specifically β1,4-galactosyltransferases (β4GalT), are responsible for creating the Type 2 (Galβ1,4GlcNAc) LacNAc linkage, which is a key structural unit in many bioactive oligosaccharides. nih.govsci-hub.se There are also β1,3-galactosyltransferases that can form the Type 1 (Galβ1,3GlcNAc) linkage. nih.govmdpi.com The synthesis of poly-N-acetyllactosamine chains, found on many cell surface and secreted glycoproteins, involves the iterative action of β1,4-galactosyltransferases and β1,3-N-acetylglucosaminyltransferases. nih.gov
Glycosyltransferase reactions are driven by the use of activated sugar donors, most commonly nucleotide sugars. wikipedia.org For the synthesis of N-acetyllactosamine, the specific donor molecule is UDP-galactose. jax.orgwikipedia.org Glycosyltransferases, often referred to as Leloir enzymes, catalyze the transfer of the galactose moiety from UDP-galactose to the GlcNAc acceptor. wikipedia.org
In mammals, a limited set of nine sugar nucleotide donors are utilized for the vast majority of glycosylation reactions, including UDP-galactose and UDP-N-acetylglucosamine (UDP-GlcNAc), the latter being a precursor for the GlcNAc acceptor. wikipedia.org These reactions are often dependent on the presence of divalent cations, such as manganese (Mn²⁺), which coordinate with the phosphate (B84403) groups of the UDP-sugar donor to facilitate the catalytic process. wikipedia.orgnih.gov The UDP molecule released during the reaction can act as an inhibitory byproduct, and in some enzymatic synthesis systems, enzymes like alkaline phosphatase are added to remove it and drive the reaction forward. mdpi.comresearchgate.net
| Donor Substrate | Enzyme Family | Cation Requirement | Product |
| UDP-galactose | Galactosyltransferases (GTs) | Typically Mn²⁺ | N-acetyllactosamine |
| UDP-GlcNAc | N-acetylglucosaminyltransferases | Typically Mn²⁺ | Poly-N-acetyllactosamine chains |
The creation of poly-N-acetyllactosamine chains, which are polymers of repeating LacNAc units, is a highly specific process. The enzymes involved exhibit significant regioselectivity and substrate specificity, which dictates the structure of the final glycan.
The initiation and elongation of these chains are controlled by different sets of enzymes. For instance, an N-acetyl-beta-D-glucosaminyltransferase activity responsible for initiating poly-N-acetyllactosamine synthesis shows a preference for complex, multi-antennary N-linked oligosaccharides as acceptor substrates. nih.gov This suggests that the branching pattern of the underlying glycan structure is a key determinant for the initiation of polymerization. nih.gov
Further elongation and branching are also tightly regulated. The synthesis of multiply branched polylactosamines involves mid-chain β1,6-GlcNAc transferase activities that create branches by adding a GlcNAc residue to an internal galactose of a linear polylactosamine chain. acs.org This new branch can then be extended by the alternating action of β1,4-galactosyltransferases and β1,3-N-acetylglucosaminyltransferases. nih.gov The kinetic properties of the various glycosyltransferases present in the Golgi create a system of internal competition, where the relative activities of enzymes like galactosyltransferases and N-acetylglucosaminyltransferases control the level of branching and the final antennarity of the N-glycan. nih.gov
| Enzyme Type | Action | Substrate Preference |
| Initiating N-acetyl-beta-D-glucosaminyltransferase | Initiates poly-LacNAc chains | Complex tri- and tetra-antennary oligosaccharides nih.gov |
| Mid-chain β1,6-GlcNAc transferase | Creates branches in linear poly-LacNAc | Internal galactose residues in linear polylactosamines acs.org |
| β1,4-Galactosyltransferase (β4GalT) | Elongates chains | Terminal GlcNAc residues nih.gov |
| β1,3-N-acetylglucosaminyltransferase (B3GNT) | Elongates chains | Terminal galactose residues nih.gov |
Enzymatic Formation of N-Acetyllactosamine Disaccharide
Sulfation of N-Acetyllactosamine Moieties
The final step in the biosynthesis of N-Acetyllactosamine 6-Sulfate is the addition of a sulfate (B86663) group to the 6-position of the N-acetylglucosamine residue. This reaction is catalyzed by a specific class of enzymes known as sulfotransferases.
The sulfation of glycans is carried out by a family of enzymes located in the Golgi apparatus that transfer a sulfate group from the universal donor substrate, 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to an acceptor. nih.gov
A specific enzyme, N-acetylglucosamine-6-O-sulfotransferase (GlcNAc-6-ST), has been identified and characterized as being responsible for the sulfation of LacNAc. nih.gov Molecular cloning studies in mice led to the isolation of a cDNA for an N-acetylglucosamine-6-O-sulfotransferase that transfers sulfate specifically to the 6-position of a non-reducing GlcNAc residue within an oligosaccharide chain. nih.gov This enzyme is crucial for the biosynthesis of important biological ligands, such as 6-sulfo sialyl Lewis X, which contains the 6-sulfo N-acetyllactosamine structure. nih.govresearchgate.net
The human version of this enzyme, known as carbohydrate sulfotransferase 2 (CHST2) or GlcNAc6ST-1, has been shown to catalyze the sulfation at the C-6 position of GlcNAc on N-glycans. nih.gov Studies have demonstrated that CHST2 exhibits high regioselectivity, for instance, preferentially sulfating the GlcNAc residue on the Manα1–3Man arm of a biantennary N-glycan. nih.gov This specificity ensures the precise placement of the sulfate group, which is critical for the biological function of the resulting sulfated glycan. nih.gov
| Enzyme | Donor Substrate | Acceptor Substrate | Product |
| N-acetylglucosamine-6-O-sulfotransferase (CHST2) | 3′-phosphoadenosine-5′-phosphosulfate (PAPS) | N-acetylglucosamine residue in a LacNAc moiety | 6-Sulfo-N-acetyllactosamine moiety |
Role of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) as Sulfate Donor
The universal sulfate donor for all sulfotransferase-catalyzed reactions, including the biosynthesis of N-Acetyllactosamine 6-Sulfate, is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). annualreviews.orgnih.gov PAPS is synthesized in the cytosol and then transported into the Golgi apparatus, where the sulfotransferases are located. annualreviews.org The sulfotransferase enzyme catalyzes the transfer of the sulfonate group from PAPS to the hydroxyl group of the acceptor carbohydrate, in this case, the N-acetyllactosamine. nih.gov This enzymatic reaction results in the formation of the sulfated glycan and 3'-phosphoadenosine-5'-phosphate (PAP). oup.com
Factors Influencing Sulfation Pattern and Efficiency
The precise pattern and efficiency of N-acetyllactosamine sulfation are controlled by several factors, leading to the generation of specific glycan structures with distinct biological functions.
Enzyme Specificity and Distribution: The tissue-specific expression and distinct substrate specificities of the various sulfotransferases are primary determinants of the resulting sulfation patterns. nih.gov For instance, the differential expression of CHST2 and CHST4 (another GlcNAc-6-O-sulfotransferase) in various lymph nodes leads to complementary roles in the synthesis of 6-sulfo sialyl Lewis X. nih.gov
Substrate Structure and Modifications: The efficiency of a sulfotransferase can be significantly modulated by the structure of the substrate glycan. The presence of a neighboring sulfated residue can enhance the activity of an enzyme, as seen with CHST1 activity being boosted by a nearby GlcNAc-6-sulfate. nih.govacs.org Conversely, other modifications, such as sialylation, can alter the site of subsequent sulfation. For example, a terminal 2,3-linked sialic acid can direct CHST1 to sulfate a specific adjacent galactose residue. nih.govacs.org
Catabolism and Enzymatic Degradation
Enzymatic Hydrolysis of Sulfated N-Acetyllactosamine Structures
The degradation of glycosaminoglycans (GAGs) containing N-acetyllactosamine 6-sulfate units relies on the sequential action of various hydrolases. Key among these are sulfatases that remove sulfate (B86663) groups and glycosidases that cleave the sugar backbone.
N-Acetylgalactosamine-6-sulfate sulfatase (GALNS), also known as galactose-6-sulfate sulfatase, is a critical lysosomal enzyme responsible for the catabolism of the glycosaminoglycans keratan (B14152107) sulfate (KS) and chondroitin-6-sulfate (C6S). nih.govwikipedia.orgwikipedia.org The GALNS enzyme specifically catalyzes the hydrolysis of the 6-sulfate groups from N-acetyl-D-galactosamine 6-sulfate units found in C6S and from D-galactose 6-sulfate units within KS. nih.govgenecards.org Since keratan sulfate is a polymer of repeating N-acetyllactosamine units, the activity of GALNS is essential for the degradation of its 6-sulfated forms. medlineplus.gov
Structurally, the active site of human GALNS forms a large, positively charged trench, which is well-suited for binding its polyanionic GAG substrates. nih.govnih.gov This structural feature allows the enzyme to accommodate the large, sulfated carbohydrate chains. While specific for the 6-sulfate ester, GALNS exhibits some promiscuity regarding the sugar moiety, as it can act on both N-acetylgalactosamine-6-sulfate and galactose-6-sulfate residues. nih.gov It also shows activity against synthetic substrates, which has been useful for in vitro characterization. nih.govnih.gov
| Substrate | KM (mM) | kcat (min-1) |
|---|---|---|
| 4-MU-Gal-6-S | 13 ± 2 | 228 ± 13 |
| 4-MU-S | 2.1 ± 0.6 | 4.2 ± 0.7 |
Data derived from enzymatic assays of purified recombinant human GALNS. nih.gov
Beyond the sulfatases that act on the galactose moiety of N-acetyllactosamine, other enzymes are required to cleave the glycosidic bonds of the sugar backbone. Specifically, 6-sulfo-N-acetylglucosaminidases (6-sulfo-GlcNAcases) are glycoside hydrolases that selectively release 6-sulfo-N-acetylglucosamine (6S-GlcNAc) from oligosaccharides.
While many of these enzymes belong to the large GH20 family of β-hexosaminidases, new families have also been identified. nih.govnih.gov For instance, a highly specific 6-sulfo-GlcNAcase, Sp_0475, was identified in Streptococcus pneumoniae. nih.govnih.gov This enzyme is the founding member of a new glycoside hydrolase family, GH185, and it demonstrates a remarkable preference for substrates sulfated at the 6-position of N-acetylglucosamine, with over 110,000-fold greater activity towards N-acetyl-β-D-glucosamine-6-sulfate compared to its non-sulfated version. nih.govnih.govresearchgate.net Such enzymes play a crucial role for microbes in accessing sulfated oligosaccharides as a nutrient source. nih.govnih.gov
The recognition of the sulfate group is a key feature of these enzymes. Structural and sequence analyses of various bacterial 6-sulfo-β-GlcNAcases have revealed distinct sulfate-binding motifs. acs.org For example, the enzyme Bt4394 utilizes glutamine, asparagine, and arginine residues for sulfate binding, while the human GH20 HexA uses asparagine and arginine. acs.org This diversity in sulfate-binding residues, which can include positively charged and neutral amino acids, makes it challenging to predict specificity from protein sequence alone. acs.org
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |
|---|---|---|---|
| pNP-6S-GlcNAc | 250 | 65 | 2.6 x 105 |
Data for the exo-acting 6-sulfo-β-GlcNAcase from S. pneumoniae. nih.gov
Mechanistic Studies of Sulfatase Action on N-Acetyllactosamine 6-Sulfate
All sulfatases, including GALNS, share a unique catalytic mechanism that depends on a post-translational modification within their active site. nih.gov This modification is essential for their enzymatic activity.
The key steps of the GALNS catalytic mechanism are as follows:
Activation of the Catalytic Residue : A specific cysteine residue at the start of a conserved CXPXR motif (Cys 79 in human GALNS) is converted into a Cα-formylglycine (FGly) aldehyde by the formylglycine-generating enzyme (FGE). nih.gov
Formation of the Nucleophile : In the presence of a calcium ion (Ca²⁺) cofactor and a water molecule in the active site, the FGly aldehyde is hydrated to form a geminal diol (gem-diol). This hydrated aldehyde acts as the catalytic nucleophile. nih.gov
Nucleophilic Attack : After the sulfated substrate (like keratan sulfate) binds in the active site, the gem-diol attacks the sulfur atom of the sulfate group. nih.gov
Sulfate Transfer : This attack results in the transfer of the sulfate group to the enzyme, forming a covalent enzyme-sulfate intermediate and releasing the desulfated carbohydrate. nih.gov
Hydrolysis and Regeneration : Finally, intramolecular hydrolysis of the enzyme-sulfate intermediate releases the inorganic sulfate and regenerates the FGly aldehyde, preparing the enzyme for another catalytic cycle. nih.gov
This intricate mechanism, particularly the formation of the FGly-derived gem-diol, is a hallmark of the sulfatase family and is strictly conserved. nih.gov
Biochemical Consequences of Enzyme Deficiency Affecting N-Acetyllactosamine 6-Sulfate Metabolism
Deficiency in the N-acetylgalactosamine-6-sulfate sulfatase (GALNS) enzyme leads to the lysosomal storage disorder Mucopolysaccharidosis IVA (MPS IVA), also known as Morquio A syndrome. nih.govwikipedia.orgwikipedia.orgthemedicalbiochemistrypage.org This autosomal recessive disease is caused by mutations in the GALNS gene, with over 148 mutations identified that reduce or eliminate enzyme function. medlineplus.govmassgeneral.org Many of these mutations cause the GALNS enzyme to misfold, disrupting its hydrophobic core and leading to its inactivation. nih.govnih.govnih.gov
The primary biochemical consequence of GALNS deficiency is the impaired degradation and subsequent accumulation of its substrates, keratan sulfate (KS) and chondroitin-6-sulfate (C6S), within lysosomes. themedicalbiochemistrypage.orgresearchgate.netmedlineplus.gov This accumulation occurs in a wide range of cells and tissues but is particularly damaging in those with high GAG content, such as cartilage, bone, and the cornea. medlineplus.govnih.gov The buildup of GAGs disrupts normal cellular function, potentially by interfering with other lysosomal proteins and molecular transport. medlineplus.gov
In articular cartilage, the consequences are severe. The deficiency of GALNS impacts the properties of chondrocytes, leading to a disorganized extracellular matrix (ECM). researchgate.net Specific findings in the cartilage of Morquio A patients include:
Altered Collagen Fibrils : Collagen fibrils exhibit a wider range of diameters and are, on average, thicker than normal. researchgate.net
Decreased Collagen Modification : The level of lysyl hydroxylation within the collagen triple helix is significantly decreased. researchgate.net
Disrupted Proteoglycan Arrangement : The organization of proteoglycans in the ECM surrounding the chondrocytes is altered. researchgate.net
These ECM defects result in the formation of cartilage that is structurally compromised and more susceptible to degeneration, explaining the severe systemic skeletal dysplasia and early-onset osteoarthritis characteristic of Morquio A syndrome. researchgate.netnih.gov
| Enzyme | Associated Disease | Accumulated Substrates | Primary Affected Tissues | Key Pathological Outcomes |
|---|---|---|---|---|
| N-Acetylgalactosamine-6-sulfate Sulfatase (GALNS) | Mucopolysaccharidosis IVA (Morquio A Syndrome) | Keratan Sulfate, Chondroitin-6-Sulfate | Cartilage, Bone, Cornea | Systemic skeletal dysplasia, Disorganized cartilage extracellular matrix, Lysosomal storage in chondrocytes |
Biological Functions and Molecular Recognition
Integration into Complex Glycoconjugates and Extracellular Matrix
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit that can be modified by sulfation, a process that significantly influences its biological activity. The addition of a sulfate (B86663) group to the 6-position of the N-acetylglucosamine (GlcNAc) residue creates N-Acetyllactosamine 6-Sulfate, a key component of various complex glycoconjugates.
Keratan (B14152107) sulfate (KS) is a large, highly hydrated glycosaminoglycan (GAG) found predominantly in the cornea, cartilage, and bone, where it can act as a cushion to absorb mechanical shock. wikipedia.org The fundamental repeating disaccharide unit of keratan sulfate is Galβ1-4GlcNAc6Sβ1-, which is poly-N-acetyllactosamine. wikipedia.orgnih.gov This backbone structure can be extensively sulfated at the carbon 6 (C6) position of both the galactose (Gal) and N-acetylglucosamine (GlcNAc) residues. wikipedia.orguzh.chresearchgate.net
The biosynthesis of KS involves the sequential action of several enzymes, including N-acetylglucosaminyl-6-sulfotransferases (GlcNAc6ST), which transfer a sulfate group to the C6 position of GlcNAc. researchgate.netoup.com This sulfation is a critical modification that defines the structure and function of keratan sulfate. nih.gov Keratan sulfates are classified based on their linkage to a core protein. KSI is N-linked to asparagine, while KSII is O-linked to serine or threonine. wikipedia.org Both types share the common structural element of sulfated poly-N-acetyllactosamine. nih.gov For instance, normal human corneas contain a high concentration of KS, with the disaccharides being approximately 42% monosulfated and 54% disulfated. researchgate.net The high abundance of KS in the cornea is essential for maintaining transparency and proper hydration levels. researchgate.netresearchgate.net
Table 1: Structural Characteristics of Keratan Sulfate
| Feature | Description | Source(s) |
|---|---|---|
| Basic Repeating Unit | -3Galβ1-4GlcNAc6Sβ1- (Poly-N-acetyllactosamine) | wikipedia.orgnih.gov |
| Sulfation Sites | Carbon 6 (C6) of N-acetylglucosamine (GlcNAc) and/or Galactose (Gal) | wikipedia.orguzh.chresearchgate.net |
| Linkage Types | KSI: N-linked to asparagine; KSII: O-linked to serine/threonine | wikipedia.org |
| Key Biosynthetic Enzyme | N-acetylglucosaminyl-6-sulfotransferase (GlcNAc6ST) | researchgate.netoup.com |
| Primary Locations | Cornea, cartilage, bone, central nervous system | wikipedia.org |
The poly-N-acetyllactosamine structure, which can be sulfated to include N-Acetyllactosamine 6-Sulfate, is not exclusive to keratan sulfate. It is also a common feature found on both N-linked and O-linked glycans of various glycoproteins. nih.govnih.gov N-glycans are linked to proteins through an asparagine residue, while O-glycans are attached to serine or threonine residues. nih.govnih.gov
Sulfation of these glycans is a crucial post-translational modification that occurs in the Golgi apparatus, catalyzed by sulfotransferases. nih.gov This modification generates significant structural heterogeneity and is implicated in a wide range of biological functions, including lymphocyte homing and the regulation of pituitary hormone half-life. nih.gov For example, human N-acetylglucosamine-6-O-sulfotransferase 1 (CHST2) can selectively sulfate the GlcNAc residue on the Manα1,3Man arm of biantennary N-glycans. nih.govnih.gov Similarly, sulfated N-acetyllactosamine structures are found in O-linked glycans, such as those on mucins. nih.govmdpi.com The presence of 6-sulfo sialyl N-acetyllactosamine in O-linked glycans has been identified in the pleural mesothelium. mdpi.com These sulfated extensions on N- and O-glycans create specific recognition sites for various glycan-binding proteins, thereby modulating cellular interactions and signaling pathways. nih.govnih.gov
Interactions with Glycan-Binding Proteins
The sulfation pattern of glycans, including the presence of N-Acetyllactosamine 6-Sulfate, plays a pivotal role in their recognition by glycan-binding proteins, or lectins.
Galectins are a family of β-galactoside-binding lectins characterized by a conserved carbohydrate recognition domain (CRD). nih.govresearchgate.net Human galectin-3 (Gal-3) is a well-studied member of this family that preferentially interacts with N-acetyllactosamine moieties on glycoconjugates. nih.govspringernature.com It is involved in numerous biological processes, including cancer progression and inflammation. nih.govresearchgate.net Gal-3 is unique in its ability to recognize not only terminal LacNAc units but also internal sequences within poly-N-acetyllactosamine chains. nih.govresearchgate.netresearchgate.net
The binding specificity of galectin-3 is significantly influenced by modifications to the LacNAc structure, such as sulfation. Studies have shown that galectins, including Gal-3, exhibit a preference for sulfated glycans over their unsulfated counterparts. nih.gov Specifically, 6-O-sulfation of the GlcNAc residue can be accommodated by the galectin-3 binding site. researchgate.net Research indicates that sulfation of the galactose residue in LacNAc can also modulate binding affinity for galectins. For instance, 3-O-sulfation of galactose significantly increased recognition by Gal-2 and Gal-3. nih.gov
Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic parameters of these interactions. rcsb.org Such studies reveal that enhancements in binding affinity are often due to favorable enthalpic contributions, which can be rationalized by direct interactions between the sulfate group and the protein, as well as influences on cation-π interactions within the binding site. nih.govrcsb.org While Gal-3 binds to various sulfated GAGs, these interactions primarily occur at the lectin's lactose (B1674315)/LacNAc binding site. nih.govdigitellinc.com
Table 2: Galectin-3 Ligand Binding Characteristics
| Ligand Type | Binding Preference/Effect | Source(s) |
|---|---|---|
| General | Prefers N-acetyllactosamine (LacNAc) moieties | nih.govspringernature.com |
| Poly-LacNAc | Recognizes internal LacNAc units in addition to terminal ones | nih.govresearchgate.netresearchgate.net |
| Sulfated Glycans | Generally shows preference for sulfated over unsulfated glycans | researchgate.netnih.gov |
| Lactose/LacNAc | Binding involves specific hydroxyl groups (4-OH, 6-OH of galactose, and 3-OH of GlcNAc) | springernature.com |
X-ray crystallography has provided detailed insights into the structural basis of galectin-glycan recognition. The CRD of galectin-3 consists of a β-sandwich fold that creates an extended binding groove capable of accommodating several monosaccharide units. researchgate.netnih.gov The interaction with N-acetyllactosamine involves a network of hydrogen bonds and a key CH-π stacking interaction between the galactose ring and the indole (B1671886) side chain of a conserved tryptophan residue (Trp181 in human Gal-3). researchgate.net
The binding of sulfated ligands involves specific amino acid residues that can favorably interact with the anionic sulfate group. researchgate.net For example, in the galectin-8N domain, the sulfate group of 3'-sulfo-lactose forms hydrogen bonds with specific glutamine, asparagine, and arginine residues. nih.gov Although the crystal structure of Gal-3 with N-Acetyllactosamine 6-Sulfate is not explicitly detailed in the provided context, the existing structures with LacNAc and other sulfated glycans reveal a highly conserved binding pocket. rcsb.orgnih.govnih.govrcsb.org The orientation of the GlcNAc moiety is critical for maintaining essential interactions within the binding site. rcsb.org The ability of the binding site to accommodate an anionic sulfate group is consistent with the observation that galectin-3 recognizes sulfated glycosaminoglycans. researchgate.net
Interactions with Siglecs and Other Sialic Acid-Binding Immunoglobulins
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialylated glycans and are crucial regulators of immune responses. The sulfation of N-acetyllactosamine within these sialylated ligands can significantly modulate their binding affinity and specificity for Siglecs.
Notably, α2,6-sialylated 6-sulfo-N-acetyllactosamine has been identified as a preferred, high-affinity endogenous ligand for CD22 (Siglec-2), an inhibitory co-receptor on B-lymphocytes. oup.comacs.org The presence of the 6-O-sulfate group on the GlcNAc residue is critical for this high-affinity interaction. researchgate.net This specific recognition is believed to play a role in regulating B-cell activation and survival. On germinal center B-cells, this sulfate modification is lost, resulting in a lower affinity for CD22, which may contribute to the altered signaling thresholds in these cells. acs.org The binding specificity of various Siglecs is a subject of ongoing research, with chemoenzymatically synthesized libraries of sulfated N-glycans being instrumental in dissecting these precise molecular interactions. acs.org
| Interacting Protein | Ligand Structure | Role of 6-Sulfate Group | Biological Implication |
| CD22 (Siglec-2) | α2,6-sialylated 6-sulfo-N-acetyllactosamine | Enhances binding affinity | Regulation of B-cell activation and signaling oup.comresearchgate.net |
| Other Siglecs | Varied sulfated/sialylated glycans | Modulates binding specificity | Fine-tuning of immune cell regulation |
Involvement in Pathogen-Host Interactions (e.g., Viral Glycan Recognition)
The glycans on host cell surfaces are often exploited by pathogens as attachment points for invasion. The sulfation of these glycans, including the N-acetyllactosamine 6-sulfate motif, can be a determining factor in these interactions.
A prominent example is seen in influenza virus biology. Sulfated N-glycans, including structures containing sulfated LacNAc, are found on the viral glycoproteins hemagglutinin (HA) and neuraminidase (NA). researchgate.netnih.govacs.org These modifications are thought to influence viral replication, virulence, and receptor binding. nih.gov Furthermore, research has shown that egg-derived influenza vaccines can contain sulfated N-acetyllactosamine glycans that act as an "antigenic decoy," eliciting an antibody response that may divert the immune system from targeting protective viral epitopes. This underscores the importance of this specific glycan structure in viral immunology.
Conversely, some bacteria have evolved mechanisms to utilize these sulfated glycans. For instance, certain pathogenic bacteria produce enzymes known as 6-sulfoGlcNAcases, which specifically cleave 6-sulfo-N-acetylglucosamine from host glycans, likely as a nutrient acquisition strategy. nih.gov This highlights the presence and metabolic relevance of N-acetyllactosamine 6-sulfate-containing structures in the host environment.
| Pathogen | Interaction with N-Acetyllactosamine 6-Sulfate | Consequence |
| Influenza Virus | Presence on viral glycoproteins (HA, NA); acts as an antigenic decoy in vaccines. | May influence viral replication and virulence; can divert host immune response. researchgate.netnih.gov |
| Various Bacteria | Targeted for degradation by bacterial 6-sulfoGlcNAcases. | Use as a nutrient source by the pathogen. nih.gov |
Role as Carbohydrate Antigens (e.g., Blood Group I-Antigen)
N-acetyllactosamine chains form the backbone of many important carbohydrate antigens, including the blood group I-antigen. The modification of these chains, including by sulfation, can create novel antigenic epitopes.
The pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), can induce the expression of a sialylated 6-sulfo N-acetyllactosamine/Lewis x epitope on the surface of myeloid cells, particularly on the adhesion molecule CD44. oup.comoup.com This induced structure, which is not typically present, acts as a neoantigen and is recognized by specific monoclonal antibodies. The creation of this sulfated epitope is implicated in inflammatory processes and highlights how sulfation of LacNAc can generate new recognition sites for the immune system.
| Antigenic Structure | Cellular Context | Inducing Factor | Biological Significance |
| Sialyl 6-sulfo N-acetyllactosamine/Lewis x | CD44 on myeloid cells | TNF-α | Creation of a neoepitope involved in inflammation. oup.comoup.com |
| Blood Group I-Antigen Backbone | Erythrocytes and other cells | N/A | N-acetyllactosamine is a fundamental building block of this antigen system. nih.gov |
Modulation of Cellular Processes
Beyond specific molecular recognition events, the presence of N-acetyllactosamine 6-sulfate within the cellular glycome has broader implications for fundamental cellular behaviors.
Influence on Cell Adhesion and Migration Pathways
Cell adhesion and migration are critically dependent on the interactions between cell surface receptors and the extracellular matrix. The glycosylation state of these receptors, such as integrins and CD44, can profoundly influence their function.
Altered glycosylation, including the increased branching of N-acetyllactosamine structures on integrins, is strongly associated with cancer metastasis. nih.govnih.gov These changes can modulate the adhesive properties of tumor cells. More specifically, the TNF-α-induced expression of sialyl 6-sulfo Lewis x on CD44 is involved in the inflammatory response, a process that heavily relies on changes in cell adhesion to facilitate leukocyte recruitment to sites of inflammation. oup.comoup.com This sulfated epitope is considered important for lymphocyte homing, a key aspect of immune cell migration. oup.com
Participation in Growth Factor Regulation and Signaling
Growth factor signaling is a tightly regulated process essential for cell proliferation, differentiation, and survival. Cell surface glycans, particularly proteoglycans containing sulfated glycosaminoglycan chains, are known to act as co-receptors, modulating the interaction between growth factors and their primary receptors.
Studies have shown that poly-N-acetyllactosamine structures can directly bind to Fibroblast Growth Factors (FGFs) and attenuate their signaling pathways. nih.govnih.gov By sequestering the growth factor, these glycans can prevent its binding to the high-affinity FGF receptor, thereby dampening the downstream signaling cascade. While this research focuses on the poly-LacNAc chain itself, it establishes a clear role for LacNAc-containing glycans in regulating growth factor availability and activity. The specific sulfation patterns on these chains, such as the 6-sulfate modification, are thought to further refine these regulatory interactions, akin to the well-established role of heparan sulfate in modulating growth factor signaling. oup.com
Contribution to Glycome Diversity and Functional Specialization
The glycome represents the entire complement of sugars in an organism. Its complexity and diversity are generated by the combinatorial action of various glycosyltransferases and modifying enzymes, including sulfotransferases.
The existence of multiple N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs) with different tissue distributions and substrate specificities is a major contributor to glycome diversity. researchgate.net These enzymes catalyze the site-selective sulfation of N-glycans, leading to a vast array of structurally distinct glycan molecules. nih.gov This structural diversity is not random; rather, it underlies functional specialization. A specific sulfation pattern, such as the 6-O-sulfation of N-acetyllactosamine, creates a unique ligand that can be recognized by a specific binding partner (like Siglec-2), leading to a highly specific biological outcome. researchgate.net The remarkable structural diversity enabled by modifications like sulfation allows the glycome to encode a vast amount of biological information, regulating a wide range of cellular processes. nih.govacs.org
Advanced Research Methodologies and Analytical Approaches
Chemical and Chemoenzymatic Synthesis of N-Acetyllactosamine 6-Sulfate Derivatives
The synthesis of complex carbohydrates such as N-Acetyllactosamine 6-Sulfate and its derivatives is a challenging field that leverages a combination of chemical and enzymatic methods to achieve high specificity and yield. These approaches are crucial for producing the quantities of pure material needed for structural and functional studies.
The precise placement of sulfate (B86663) and glycosidic linkages is paramount in synthesizing biologically active glycans. Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high selectivity of enzymes, are particularly powerful.
Regioselective sulfation, specifically at the 6-position of the N-acetylglucosamine (GlcNAc) residue, is often accomplished using specific sulfotransferases. Human N-acetylglucosamine-6-O-sulfotransferase 1 (CHST2) is a key enzyme that catalyzes the transfer of a sulfate group from a donor substrate, typically 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to the C-6 position of a terminal GlcNAc moiety within a larger glycan structure. nih.govnih.gov Studies have demonstrated that CHST2 exhibits high regioselectivity, making it an invaluable tool for generating 6-O-sulfated structures without the need for extensive protecting group chemistry. nih.govacs.org For instance, treatment of a biantennary N-glycan precursor with CHST2 and PAPS can yield the desired monosulfated product in high yields, often exceeding 80%. nih.gov
Glycosylation to form the N-acetyllactosamine (LacNAc) disaccharide (Galβ1-4GlcNAc) itself can be achieved using β-galactosidases. The β-galactosidase from Bacillus circulans, for example, can be used for its transglycosylation activity, using lactose (B1674315) as the galactose donor and N-acetylglucosamine as the acceptor to regioselectively form the β1-4 linkage. nih.gov Furthermore, human β1,4-galactosyltransferases (B4GALT) are used to elongate glycan chains by adding galactose to a terminal GlcNAc residue, a critical step in building the LacNAc backbone before or after sulfation. nih.gov In some biosynthetic pathways, a specific β-galactosyltransferase has been identified in human colorectal mucosa that preferentially acts on GlcNAc-6-O-sulfate, indicating a pathway where sulfation may precede galactosylation. nih.gov
Table 1: Key Enzymes in the Synthesis of N-Acetyllactosamine 6-Sulfate Derivatives
| Enzyme | Abbreviation | Function | Substrate(s) | Reference |
| Human N-acetylglucosamine-6-O-sulfotransferase 1 | CHST2 | Transfers sulfate to the C-6 position of GlcNAc | N-glycan with terminal GlcNAc, PAPS | nih.govnih.govacs.org |
| β-Galactosidase (Bacillus circulans) | - | Catalyzes regioselective transglycosylation to form β1-4 linkage | Lactose, N-acetylglucosamine | nih.gov |
| Human β1,4-galactosyltransferase | B4GALT | Transfers galactose to form the LacNAc structure | UDP-Gal, N-glycan with terminal GlcNAc | nih.govnih.gov |
| Keratan (B14152107) sulfate galactose-6-O-sulfotransferase | CHST1 | Transfers sulfate to the C-6 position of galactose | N-glycans with terminal galactose, PAPS | nih.govacs.org |
Isotopically labeled glycans are indispensable tools for structural and metabolic studies, particularly for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov The synthesis of analogues such as ¹³C- or ¹⁵N-labeled N-Acetyllactosamine 6-Sulfate allows for unambiguous resonance assignment in complex NMR spectra and can help trace the metabolic fate of the compound. nih.govacs.org
The production of uniformly ¹³C-labeled glycans can simplify complex NMR analysis and has been used to identify ligand interactions and map protein epitopes. nih.gov Specifically, a ¹³C₆-labeled version of N-Acetyllactosamine 6-Sulfate Sodium Salt is commercially available and serves as an internal standard for LC-MS/MS assays used in the diagnosis of Morquio A syndrome. glycofinechem.com This labeled standard is critical for accurate quantification of the endogenous, unlabeled analyte in biological samples. The synthesis of such standards typically involves using starting materials that are enriched with the desired stable isotopes.
Structural Characterization and Glycan Profiling
Elucidating the precise structure of sulfated glycans requires sophisticated analytical techniques capable of determining not only the sequence and linkage of monosaccharides but also the exact position of the sulfate groups.
Mass spectrometry is a cornerstone technique for glycan analysis due to its high sensitivity and ability to provide detailed structural information from minute amounts of sample. ucdavis.edu When coupled with liquid chromatography (LC), the resulting LC-MS/MS methods are powerful for separating complex mixtures of glycans and characterizing them individually. glycofinechem.comglycofinechem.com
In the analysis of N-Acetyllactosamine 6-Sulfate, MS determines the mass-to-charge ratio of the molecule, confirming its composition. Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into predictable fragments. ucdavis.edu The resulting fragmentation pattern provides a fingerprint that reveals the sequence of the monosaccharides and the location of modifications. For example, the loss of an SO₃ group is a characteristic fragmentation for a sulfated glycan. This technique is sensitive enough to distinguish between isomers, making it essential for confirming the 6-O-sulfate linkage. An established application is the use of LC-MS/MS to detect and quantify disaccharides derived from keratan sulfate, including N-Acetyllactosamine 6-Sulfate, as a biomarker for Morquio A syndrome. glycofinechem.comglycofinechem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for determining the three-dimensional structure and dynamics of glycans in solution. nih.govacs.org While MS provides data on connectivity, NMR provides insight into the spatial arrangement of atoms, including bond angles and through-space interactions, which define the molecule's conformation.
Table 2: Comparison of Primary Analytical Techniques
| Technique | Information Provided | Advantages | Common Application for N-Acetyllactosamine 6-Sulfate | Reference |
| LC-MS/MS | Molecular weight, fragmentation patterns, sequence, branching, and modification sites. | High sensitivity, suitable for complex mixtures, requires small sample amounts. | Quantification in biomarker assays (Morquio A), confirmation of sulfation site. | glycofinechem.comucdavis.eduglycofinechem.com |
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, glycosidic linkage analysis, intermolecular interactions. | Provides detailed atomic-level structural and conformational data. | Definitive structural elucidation, conformational analysis, mechanistic studies of enzyme-substrate interactions. | nih.govacs.orgnih.gov |
Functional Interaction Assays for Glycan-Binding Proteins
Understanding the biological role of N-Acetyllactosamine 6-Sulfate requires methods to study its interactions with proteins. Functional interaction assays are designed to measure the binding affinity and specificity of these interactions, which are central to processes like cell signaling and immune recognition. beilstein-journals.org
A prominent technique in this area is the glycan microarray . acs.org This high-throughput method involves the chemical synthesis of a library of glycans, including specifically sulfated structures like N-Acetyllactosamine 6-Sulfate derivatives, which are then covalently immobilized on a glass slide. acs.org These slides are incubated with fluorescently labeled glycan-binding proteins (GBPs), such as lectins or Siglecs (sialic acid-binding immunoglobulin-like lectins). The amount of fluorescence detected at each spot on the array corresponds to the binding strength of the protein to that specific glycan.
This approach has been used to systematically probe the binding preferences of various Siglecs. nih.govacs.org For example, microarrays containing site-selectively sulfated and sialylated N-glycans have revealed novel aspects of the specificity of proteins like Siglec-8, which is known to recognize sulfated glycans. nih.gov By comparing binding to N-Acetyllactosamine 6-Sulfate with its unsulfated or alternatively sulfated counterparts, researchers can precisely map the structural determinants required for protein recognition. This demonstrates the utility of combining chemical synthesis with microarray technology to decode the function of specific glycan modifications. acs.org
Computational Biology and Molecular Modeling
Homology modeling, or comparative modeling, is a computational technique used to generate a three-dimensional (3D) model of a protein from its amino acid sequence. wikipedia.org This method relies on the availability of an experimentally determined structure of a homologous protein, which serves as a template. wikipedia.org Homology modeling is particularly valuable when experimental structures are difficult to obtain, as is often the case for glycan-processing enzymes and binding proteins.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to study the interaction between a ligand, such as N-Acetyllactosamine 6-Sulfate, and its protein receptor. For example, in silico docking has been used to estimate the binding affinity of N-acetylgalactosamine-6-sulfate to the active site of the wild-type GALNS enzyme. researchgate.net These studies have also been used to predict how mutations in the enzyme might disrupt ligand binding. researchgate.net
Table 3: Predicted Binding Affinities of N-acetylgalactosamine-6-sulfate to GALNS Models
| GALNS Model | Predicted Binding Affinity (kcal/mol) | Citation |
|---|---|---|
| Wild-type | -5.4 | researchgate.net |
| Cys79Tyr (Severe form) | -4.5 | researchgate.net |
| V138A (Attenuated form) | -4.9 | researchgate.net |
Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. acs.org In the context of ligand-receptor interactions, MD simulations can be used to refine docked complexes and to explore the conformational flexibility of both the ligand and the protein. acs.org These simulations offer insights into the stability of the complex, the role of water molecules in the binding interface, and the detailed energetic contributions of individual amino acid residues to the binding event. While specific MD simulation studies focusing solely on N-Acetyllactosamine 6-Sulfate are not detailed in the provided context, the methodology is broadly applicable to understanding the dynamics of its interactions with binding partners like lectins and sulfatases.
Future Directions and Emerging Research Perspectives
Discovery of Novel Biosynthetic and Degradative Enzymes Associated with N-Acetyllactosamine 6-Sulfate
The biological availability and function of 6-sulfo LacNAc are tightly regulated by the enzymes that synthesize and degrade it. The discovery of novel enzymes with unique specificities is a key frontier in glycobiology, promising to expand the molecular toolkit for both studying and engineering sulfated glycans.
Biosynthetic Enzymes: The biosynthesis of 6-sulfo LacNAc primarily involves the action of N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs), which transfer a sulfate (B86663) group to the C-6 position of a non-reducing N-acetylglucosamine (GlcNAc) residue. nih.govresearchgate.net Research has led to the identification of new GlcNAc6STs, such as GlcNAc6ST-4, which exhibits a distinct tissue distribution and substrate specificity compared to previously known isoforms. nih.gov This particular enzyme was found to be strongly expressed in the human heart, spleen, and ovary and preferentially acts on mannose-linked GlcNAc. nih.gov Such discoveries highlight the diversity within this enzyme family and suggest specialized roles for different isoforms in various biological contexts. The enzymes responsible for sulfation are located in the Golgi apparatus and utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. nih.govnih.gov
Degradative Enzymes: On the degradation side, significant advances have been made in identifying enzymes that specifically process 6-sulfated glycans. Functional metagenomics has been instrumental in discovering a sugar-specific sulfatase capable of removing sulfate from 6-sulfo-N-acetylglucosamine (6S-GlcNAc) and a 6-sulfoGlcNAcase that cleaves the 6S-GlcNAc residue from N-glycans. nih.gov The human gut microbiome is a particularly rich source for such novel enzymes. nih.gov
A notable discovery is a highly specific, non-GH20 family 6-sulfoGlcNAcase from Streptococcus pneumoniae, which has been designated the founding member of a new glycoside hydrolase family, GH185. nih.gov This enzyme, Sp_0475, shows a remarkable 110,000-fold preference for substrates with N-acetyl-β-D-glucosamine-6-sulfate over their non-sulfated counterparts. nih.gov Furthermore, lysosomal enzymes like N-acetylglucosamine-6-sulfatase (GNS) are crucial for the catabolism of keratan (B14152107) sulfate, which contains repeating 6-sulfo LacNAc units. wikipedia.org Deficiencies in GNS lead to the lysosomal storage disorder Sanfilippo Syndrome type IIId. wikipedia.org Similarly, N-acetylgalactosamine-6-sulfatase (GALNS) is essential for degrading keratan sulfate and chondroitin-6-sulfate; its deficiency causes Morquio A disease. nih.govwikipedia.orgnih.gov Research into novel sulfatases from marine bacteria, such as the N-acetyl-D-galactosamine-4-O-sulfate sulfatase (SulA1) from a marine Arthrobacter strain, is also expanding the known landscape of glycan-modifying enzymes. nih.govmdpi.com
Table 1: Recently Identified Enzymes in 6-Sulfo LacNAc Metabolism
| Enzyme Name/Family | Type | Source Organism/System | Key Finding | Reference(s) |
|---|---|---|---|---|
| GlcNAc6ST-4 | Biosynthetic | Human, Mouse | Novel GlcNAc6ST with unique tissue distribution and substrate preference. | nih.gov |
| 6-sulfoGlcNAcase | Degradative | Human Gut Metagenome | Specifically cleaves 6S-GlcNAc from N-glycans. | nih.gov |
| GH185 (Sp_0475) | Degradative | Streptococcus pneumoniae | Founding member of a new glycoside hydrolase family with high specificity for 6-sulfated GlcNAc. | nih.gov |
Elucidation of Previously Uncharacterized Biological Roles and Interaction Partners
While the 6-sulfo LacNAc motif is known to be a key component of L-selectin ligands involved in lymphocyte homing, many of its functions and binding partners remain poorly understood. digitellinc.com Emerging research is beginning to shed light on its uncharacterized roles, particularly within the immune system.
The 6-sulfo LacNAc structure, recognized by the slan antibody, serves as a marker for a specific subset of human non-classical monocytes (slanMo). nih.gov The precise function and binding partners of the slan antigen are still largely unknown. nih.gov However, studies have revealed that slanMo engage in significant crosstalk with other immune cells. For instance, neutrophils can interact with slanMo via CD18 and intracellular adhesion molecule 1 (ICAM-1), which boosts the release of the pro-inflammatory cytokine IL-12 by the slanMo. nih.govoup.com This, in turn, stimulates Natural Killer (NK) cells to produce interferon-gamma (IFN-γ). nih.gov Furthermore, direct cellular contact between slanMo and NK cells, mediated by interactions such as transmembrane TNF-α on slanMo with its receptor (TNFR2) on NK cells, leads to reciprocal activation. nih.gov
In myeloid cells, the pro-inflammatory cytokine TNF-α has been shown to induce the expression of the 6-sulfo LacNAc epitope on both N- and O-linked glycans of the cell surface receptor CD44. oup.com This modification highlights a mechanism by which inflammatory signals can alter cell surface glycosylation, potentially impacting cell adhesion and signaling. oup.com
Recent research has also identified 6-sulfo LacNAc as a potential "antigenic decoy" in influenza vaccines produced in embryonated chicken eggs. asm.org Viruses grown in eggs can acquire this glycan, and a significant portion of vaccinated individuals mount an antibody response against this egg-derived antigen rather than protective viral epitopes. asm.org This finding underscores an unexpected role for this glycan in vaccine immunology. Additionally, functional genomics screens have implicated the extension of N-glycans with poly-N-acetyllactosamine (poly-LacNAc) chains, the backbone of keratan sulfate, as a mechanism by which cancer cells can evade lysis by NK cells. nih.gov
Table 2: Emerging Biological Roles and Interaction Partners of 6-Sulfo LacNAc
| Biological Context | Interaction Partner(s) | Associated Function/Role | Reference(s) |
|---|---|---|---|
| Monocyte Immunology | Neutrophils (via CD18/ICAM-1), NK Cells (via TNF-α/TNFR2) | Marks slanMo subset; involved in reciprocal activation and cytokine production (IL-12, IFN-γ). | nih.govoup.com |
| Inflammatory Response | CD44 | TNF-α induces 6-sulfo LacNAc expression on CD44 in myeloid cells. | oup.com |
| Vaccine Immunology | Host Immune System | Acts as an antigenic decoy in egg-grown influenza vaccines. | asm.org |
Development of Innovative Synthetic Strategies for Glycan Engineering
The structural complexity and heterogeneity of glycans isolated from natural sources pose significant challenges to studying their function. rsc.org Chemoenzymatic synthesis has emerged as a powerful approach to generate structurally defined sulfated glycans, including those containing the 6-sulfo LacNAc motif, for use as functional probes and standards. digitellinc.comrsc.org
Innovative strategies combine chemical synthesis of a core glycan structure with subsequent enzymatic modifications. rsc.org This approach leverages the high regio- and stereo-selectivity of enzymes, avoiding the need for extensive protecting group manipulations common in purely chemical synthesis. rsc.orgresearchgate.net Researchers have successfully overexpressed and purified several human sulfotransferases, such as CHST1 (keratan sulfate Gal-6-O-sulfotransferase) and CHST2 (GlcNAc-6-O-sulfotransferase), and organized them into "sulfation" and "glycosylation" modules. digitellinc.comacs.org These modules allow for the flexible and guided synthesis of diverse libraries of sulfated glycans. digitellinc.com
One advanced strategy is a biomimetic approach that allows for the regioselective installation of sulfates on oligo-N-acetyllactosamine (LacNAc) chains. acs.orgnih.gov This method is based on the observation that certain modifications, such as α1,3-fucosylation and C-6 sulfation of galactose, are mutually exclusive on the same LacNAc unit. acs.orgnih.gov By using fucosides or sialosides as temporary blocking groups, specific galactose residues can be shielded from sulfation by enzymes like CHST1. acs.org Subsequent removal of these blocking groups by specific fucosidases or sialidases unmasks the sites for further controlled sulfation, enabling the synthesis of precisely defined sulfated patterns. acs.orgnih.gov
These synthetic methodologies have enabled the creation of libraries of site-selectively sulfated and sialylated N-glycans. nih.govacs.org Such libraries are invaluable for constructing glycan microarrays, which can then be used to probe the binding specificities of glycan-binding proteins like Siglecs and to characterize sulfoglycan-specific antibodies. nih.govacs.org
Table 3: Innovative Synthetic Strategies for 6-Sulfo LacNAc Glycans
| Strategy | Key Enzymes/Reagents | Description | Outcome | Reference(s) |
|---|---|---|---|---|
| Modular Chemoenzymatic Synthesis | CHST1, CHST2, Glycosyltransferases | Organization of enzymes into "sulfation" and "glycosylation" modules for flexible synthesis. | Diverse libraries of sulfated O-glycans, N-glycans, and keratan sulfates. | digitellinc.com |
| Biomimetic Synthesis with Orthogonal Blocking Groups | CHST1, Fucosyltransferases, Sialyltransferases, Fucosidases, Sialidases | Use of fucosides or sialosides to temporarily block specific sites from enzymatic sulfation. | Regioselective synthesis of complex keratan sulfate oligosaccharides with defined sulfation patterns. | acs.orgnih.gov |
| Site-Selective N-Glycan Sulfation | CHST2, Gal3ST1, B4GALT4 | Combined use of multiple sulfotransferases and galactosyltransferases to achieve branch-selective sulfation. | Libraries of selectively sulfated and sialylated biantennary N-glycans for microarray analysis. | nih.govnih.govacs.org |
Integration of Multi-Omics Data for Comprehensive Systems Glycobiology Insights
Understanding the role of 6-sulfo LacNAc in complex biological systems requires moving beyond the study of single molecules to an integrated, systems-level approach. The convergence of genomics, proteomics, and glycomics—often termed "multi-omics"—is providing unprecedented insights into the regulation and function of sulfated glycans.
Functional genomics, particularly through the use of genome-wide CRISPR screens, has proven to be a powerful tool. nih.gov For example, a CRISPR screen identified that the deletion of SPPL3, a gene encoding a peptidase that cleaves glycosyltransferases, leads to the accumulation of complex N-glycans with extended poly-LacNAc chains. nih.gov This glycan remodeling was shown to be a mechanism by which cancer cells evade killing by NK cells, and a secondary screen identified the glycosyltransferase B3GNT2 as crucial for this resistance. nih.gov This demonstrates a direct link from a specific gene to a functional glycomic change with clear immunological consequences.
Glycan microarrays, constructed using the products of advanced synthetic strategies, are a key technology for high-throughput analysis of glycan-protein interactions. acs.orgacs.org By printing a library of structurally defined sulfated and sialylated N-glycans onto slides, researchers can simultaneously screen them against various glycan-binding proteins, such as Siglecs, or antibodies to map their binding specificities with high resolution. nih.govacs.org This approach has revealed novel specificities for these proteins, demonstrating the utility of combining synthetic chemistry with high-throughput screening. acs.org
Furthermore, the development of specialized databases and bioinformatic tools is crucial for managing and interpreting the vast amount of data generated. The SulfAtlas database, for instance, provides a classification system for sulfatases based on homology, which facilitates the prediction of enzyme substrate specificities from genomic and metagenomic data. nih.gov Such tools are invaluable for mining large datasets to identify new candidate enzymes for characterization and for building a more complete picture of sulfate metabolism across different organisms and environments. nih.gov The integration of these multi-omics datasets is essential for building comprehensive models of how the "glycome" dynamically responds to physiological and pathological stimuli. nih.govacs.org
Q & A
Basic Research Questions
Q. What methods are used to detect N-Acetyllactosamine 6-Sulfate Sodium Salt in glycoconjugates?
- Methodological Answer : Detection relies on tandem mass spectrometry (MS/MS) with diagnostic fragment ions (e.g., m/z 366 for type 2 N-acetyllactosamine chains). Complementary Western blotting using antibodies against epitopes like sialyl-Lex (e.g., anti-CD15s) can validate sulfated structures. For MS, collision-induced dissociation (CID) identifies sulfate-specific fragmentation patterns .
Q. How is enzymatic synthesis of this compound performed?
- Methodological Answer : β1,4-Galactosyltransferase catalyzes the transfer of galactose from UDP-galactose to N-acetylglucosamine. Post-synthesis sulfation at C6 is achieved using sulfotransferases (e.g., Gal-6-O-sulfotransferase) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor. Reaction conditions include 50 mM MES buffer (pH 6.0), 10 mM MnCl₂, and 37°C incubation .
Q. What techniques confirm sulfation at the C6 position?
- Methodological Answer :
- NMR Spectroscopy : Distinct chemical shifts in ¹H NMR (e.g., ~4.2 ppm for C6-H) and ¹³C NMR (~68 ppm for C6) confirm sulfation.
- Enzymatic Digestion : Keratanase II specifically cleaves 6-sulfated galactose residues, followed by MS/MS to verify cleavage products .
Advanced Research Questions
Q. How can discrepancies between MS and Western blot data for sulfated N-acetyllactosamine structures be resolved?
- Methodological Answer : Cross-validation with orthogonal methods is critical. MS identifies core structures (e.g., type 2 chains via m/z 366 ions), while Western blot detects epitopes (e.g., sialyl-Lex). Discrepancies may arise from partial sulfation, steric hindrance, or epitope masking. Use glycan array screening to assess antibody specificity .
Q. What strategies enhance regioselective sulfation at C6 in enzymatic synthesis?
- Methodological Answer :
- Enzyme Engineering : Site-directed mutagenesis of sulfotransferases to improve C6 specificity.
- Reaction Optimization : Adjust PAPS concentration (0.1–1 mM), pH (5.5–6.5), and temperature (30–37°C).
- Analytical Controls : Monitor reaction progress using anion-exchange HPLC or capillary electrophoresis to quantify mono- vs. disulfated byproducts (e.g., 6,6’-disulfate) .
Q. How to differentiate 6-sulfated vs. 4-sulfated isomers in structural studies?
- Methodological Answer :
- Linkage-Specific Enzymes : Keratanase I (cleaves 4-sulfate) vs. Keratanase II (cleaves 6-sulfate). Post-digestion analysis via HPAEC-PAD or MALDI-TOF MS identifies cleavage patterns.
- MS/MS Fragmentation : Cross-ring cleavages (e.g., ⁰,²A and ⁰,³X ions) distinguish 6-sulfate (Gal-6S) from 4-sulfate (Gal-4S) isomers .
Data Contradiction and Optimization
Q. How to address low yields in enzymatic sulfation reactions?
- Methodological Answer :
- Cofactor Regeneration : Couple PAPS regeneration systems (e.g., ATP sulfurylase and APS kinase) to reduce costs and improve efficiency.
- Substrate Engineering : Use N-acetylglucosamine 6-sulfate as a precursor to bypass rate-limiting sulfotransferase steps .
Q. Why do sulfate positional isomers complicate glycan array data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
